1,1,1-Trifluoro-3-iodoheptane
Description
Significance of Fluorine in Organic Molecules: A Research Perspective
Organofluorine chemistry is a pivotal and vibrant field in organic synthesis and material science. mdpi.com The strategic introduction of fluorine atoms into organic molecules can lead to profound enhancements in their physical, chemical, and biological properties. mdpi.commdpi.com The C-F bond is the strongest single bond in organic chemistry, which contributes to the increased stability of fluorinated compounds. nih.govchinesechemsoc.orgnih.gov
The incorporation of fluorine, the most electronegative element, into an organic molecule dramatically influences its fundamental properties. acs.orgtandfonline.com This substitution can alter electron distribution, which in turn affects acidity (pKa), dipole moment, and chemical reactivity. nih.govtandfonline.com The introduction of fluorine often enhances metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govtandfonline.com Furthermore, it can increase the lipophilicity of a molecule, which may improve its ability to permeate biological membranes. mdpi.comnih.gov These modifications can also lead to stronger binding affinities with target proteins, a crucial factor in drug design. tandfonline.comnih.gov
Table 1: Effects of Fluorine Substitution on Molecular Properties
| Property | Impact of Fluorine Incorporation | Rationale |
|---|---|---|
| Metabolic Stability | Increased | Blocking of metabolic oxidation sites due to the strength of the C-F bond. nih.gov |
| Lipophilicity | Increased | The C-F bond is more lipophilic than the C-H bond, which can enhance membrane permeation. mdpi.comnih.gov |
| Binding Affinity | Enhanced | Altered electronic interactions, hydrogen bonding, and van der Waals forces can lead to stronger binding with target proteins. tandfonline.comnih.gov |
| Acidity/Basicity (pKa) | Altered | The high electronegativity of fluorine induces strong electronic effects, altering the acidity or basicity of nearby functional groups. nih.govtandfonline.com |
Role of Iodine in Modern Synthetic Organic Chemistry
Iodine plays a versatile and critical role in modern organic synthesis. scispace.comresearchgate.net Its utility stems from its mild Lewis acidic character, its capacity as an oxidizing agent, and the unique reactivity of the carbon-iodine bond. rsc.org Organoiodine compounds are not only stable and easy to handle but also serve as key intermediates in a wide array of chemical transformations. rsc.orgmdpi.com
Organoiodine compounds are highly valued as versatile synthons, or building blocks, in synthetic chemistry. jnanoworld.com The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for the efficient formation of new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. jnanoworld.combeilstein-journals.org Commercially available iodine is frequently used as a catalyst for reactions such as esterification, acetalization, and the synthesis of heterocyclic compounds, often proceeding under mild, neutral conditions with high yields. scispace.comresearchgate.net Diaryliodonium salts, a class of organoiodine reagents, are particularly important for arylations, where they transfer an aryl group to a nucleophile. jnanoworld.com
The field of hypervalent iodine chemistry, which involves iodine compounds with oxidation states higher than the usual -1, has grown exponentially in recent decades. mdpi.comresearchgate.net Hypervalent iodine(III) and iodine(V) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), 2-iodoxybenzoic acid (IBX), and Dess-Martin periodinane (DMP), have become indispensable tools for organic synthesis. acs.orgresearchgate.netnih.gov These compounds are prized as environmentally benign and selective oxidizing agents, serving as greener alternatives to heavy-metal-based reagents. mdpi.combohrium.com They are employed in a vast range of transformations, including the oxidation of alcohols to aldehydes and ketones, halogenations, aminations, and complex rearrangements. bohrium.comnih.gov The reactivity of hypervalent iodine compounds often mimics that of transition metals, enabling unique chemical transformations that are difficult to achieve with other methods. acs.orgbohrium.com
Table 2: Common Hypervalent Iodine Reagents and Their Applications
| Reagent | Iodine State | Primary Application |
|---|---|---|
| (Diacetoxyiodo)benzene (PIDA) | III | Oxidative coupling, functionalization of C-H bonds. researchgate.net |
| Phenyliodine bis(trifluoroacetate) (PIFA) | III | Oxidative cyclizations, rearrangements. researchgate.net |
| 2-Iodoxybenzoic acid (IBX) | V | Oxidation of alcohols to carbonyl compounds. researchgate.netnih.gov |
| Dess-Martin periodinane (DMP) | V | Mild and selective oxidation of primary and secondary alcohols. researchgate.netnih.gov |
| Diaryliodonium Salts | III | Arylation of a wide range of nucleophiles. jnanoworld.comacs.org |
Contextualizing 1,1,1-Trifluoro-3-iodoheptane within Fluorinated Iodoalkane Research
This compound is a member of the fluorinated iodoalkane family, a class of compounds that combines the influential properties of both fluorine and iodine. These molecules serve as valuable intermediates in organic synthesis, particularly for creating more complex fluorinated targets.
The presence of the trifluoromethyl group (CF₃) significantly influences the reactivity of the adjacent C-I bond. The strong electron-withdrawing nature of the CF₃ group can impact reaction pathways, a key consideration in synthetic design. Research into fluorinated iodoalkanes often focuses on their utility in nucleophilic substitution reactions. However, the fluorination of iodoalkanes can be challenging due to competing elimination reactions that form olefins, an issue that requires carefully optimized reaction conditions. ijsrst.com
Studies on related fluorinated iodoalkanes provide insight into the potential reactivity and applications of this compound. For example, research has been conducted on the reaction of 1,1,1-trifluoro-2-iodoethane (B141898) (CF₃CH₂I) with oxygen atoms, proposing an addition-insertion-elimination mechanism. aip.orgnist.gov Other studies have explored the use of pyridine-based deep eutectic solvents for the extraction of perfluorinated iodoalkanes, highlighting their relevance in separation science. researchgate.net Furthermore, the self-assembly of fluorinated alkyl iodides on metal surfaces has been investigated, demonstrating their role in materials science and surface chemistry. aip.org These research areas provide a framework for understanding the chemical behavior and potential utility of this compound as a building block for advanced materials and complex organic molecules.
Table 3: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 89608-37-7 |
| Molecular Formula | C₇H₁₂F₃I |
| Molecular Weight | 280.07 g/mol |
| Boiling Point | 184.2°C at 760 mmHg |
| Density | 1.558 g/cm³ |
| Flash Point | 73.6°C |
Data sourced from Alfa Chemistry alfa-chemistry.com
Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trifluoro-3-iodoheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3I/c1-2-3-4-6(11)5-7(8,9)10/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZKLBTZKWTBRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382185 | |
| Record name | 1,1,1-trifluoro-3-iodoheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89608-37-7 | |
| Record name | 1,1,1-trifluoro-3-iodoheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,1,1 Trifluoro 3 Iodoheptane and Analogous Structures
Direct Halogenation Strategies
Direct halogenation presents a straightforward approach to introduce a halogen atom into a pre-existing carbon skeleton. These methods can be broadly classified into the iodination of a fluorinated precursor and the fluorination of an iodinated precursor.
Iodination of Fluorinated Precursors
The direct iodination of a fluorinated alkane like 1,1,1-trifluoroheptane to selectively produce 1,1,1-Trifluoro-3-iodoheptane is a challenging transformation. The inertness of C-H bonds in alkanes necessitates the use of reactive iodinating agents. Reagents such as elemental iodine in the presence of an oxidizing agent can be employed. For instance, the combination of iodine and hydrogen peroxide has been used for the iodination of various organic compounds. chem-soc.si However, achieving regioselectivity on a linear alkane chain is a significant hurdle, often leading to a mixture of iodinated isomers.
A more controlled approach involves the functionalization of a specific carbon atom prior to iodination. For example, a precursor such as heptan-3-one could be converted to its trifluoromethylated analogue, followed by reduction to the alcohol and subsequent conversion to the iodide. While not a direct C-H iodination, this highlights the necessity of strategic precursor design for regioselective iodination.
A study on the radical-mediated isomerization and iodination of fluorinated alkyl iodides provides insight into potential synthetic pathways. In this research, 1,1,1-trifluoro-2-iodooctane was isomerized to a mixture of 1,1,1-trifluoro-6-iodooctane and 1,1,1-trifluoro-7-iodooctane, demonstrating the possibility of introducing an iodine atom at a remote position on an alkyl chain. rsc.org A similar strategy, if applied to a heptane (B126788) derivative, could potentially yield the desired 3-iodo isomer, although control of regioselectivity remains a key challenge.
| Precursor | Reagents and Conditions | Product(s) | Yield (%) | Reference |
| 1,1,1-Trifluoro-2-iodooctane | (BzO)₂, t-BuOH, 100 °C | 1,1,1-Trifluoro-6-iodooctane & 1,1,1-Trifluoro-7-iodooctane | 90 | rsc.org |
| Hexanal | 1. CF₃SiMe₃, TBAF; 2. I₂, PPh₃, Imidazole | 1,1,1-Trifluoro-2-iodoheptane | 61 | rsc.org |
This table presents data for the synthesis of analogous iodinated trifluoroalkanes, illustrating potential strategies for the synthesis of this compound.
Fluorination of Iodoalkane Precursors
The introduction of a trifluoromethyl group can be achieved by the fluorination of a suitable precursor. While direct conversion of an iodoalkane to a trifluoromethyl group in a single step is not a common transformation, multi-step sequences are often employed. For instance, an iodoalkane can be converted to an organometallic species which is then reacted with a trifluoromethylating agent.
Alternatively, the development of electrophilic fluorinating reagents has provided new avenues for the synthesis of fluorinated compounds. brynmawr.edu However, the direct conversion of a C-I bond to a C-F bond, let alone a CF₃ group, using these reagents is not a standard procedure. More commonly, the iodo group serves as a leaving group in nucleophilic substitution reactions or as a handle for the formation of other functional groups that can then be converted to a trifluoromethyl group.
Introduction of the Trifluoromethyl Moiety into Heptane Derivatives
A more common and versatile approach to the synthesis of this compound involves the introduction of the trifluoromethyl group onto a heptane-based scaffold. This can be achieved through electrophilic, nucleophilic, or radical trifluoromethylation reactions.
Electrophilic Trifluoromethylation Approaches
Electrophilic trifluoromethylation involves the reaction of a nucleophilic substrate with a reagent that acts as a source of an electrophilic "CF₃⁺" equivalent. wikipedia.org A variety of electrophilic trifluoromethylating reagents have been developed, including hypervalent iodine compounds like Togni's reagents and sulfonium (B1226848) salts such as Umemoto's reagents. brynmawr.eduwikipedia.org
For the synthesis of a compound like this compound, one could envision the reaction of a suitable heptane-derived nucleophile, such as an enolate or an organometallic species, with an electrophilic trifluoromethylating agent. For example, the reaction of a heptan-3-one derived enolate with a Togni reagent could introduce the trifluoromethyl group at the C2 position. Subsequent reduction of the ketone and conversion of the resulting alcohol to an iodide would yield the target molecule.
The regioselectivity of these reactions is a critical consideration. While direct C-H trifluoromethylation of unactivated alkanes has been reported, it often lacks selectivity. conicet.gov.ar Therefore, the use of pre-functionalized substrates is generally preferred to ensure the introduction of the trifluoromethyl group at the desired position.
| Substrate | Reagent | Catalyst/Conditions | Product Type | Reference |
| Phenols | Togni's Reagent | - | Ortho/Para-trifluoromethylated phenols | brynmawr.edu |
| Alkenes | Togni's Reagent | CuI | β-Trifluoromethylated products | conicet.gov.ar |
| Arenes | Umemoto's Reagent | - | Trifluoromethylated arenes | wikipedia.org |
This table showcases the application of electrophilic trifluoromethylation reagents on various substrates, indicating their potential utility for the functionalization of heptane derivatives.
Nucleophilic Trifluoromethylation Strategies
Nucleophilic trifluoromethylation involves the reaction of an electrophilic substrate with a reagent that serves as a source of a nucleophilic "CF₃⁻" anion. nih.gov A widely used reagent for this purpose is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), often referred to as the Ruppert-Prakash reagent. wikipedia.orgnih.gov This reagent, in the presence of a fluoride (B91410) source, generates the trifluoromethyl anion, which can then react with various electrophiles.
In the context of synthesizing this compound, a plausible route would involve the reaction of a heptyl derivative containing an electrophilic center at the C3 position with a nucleophilic trifluoromethylating agent. For example, 3-iodoheptane (B3051133) could potentially undergo a copper-mediated cross-coupling reaction with TMSCF₃. nih.gov Alternatively, a ketone such as heptan-2-one could be reacted with TMSCF₃ to generate a trifluoromethylated alcohol, which could then be converted to the desired 3-iodoheptane derivative.
| Electrophile | CF₃ Source | Catalyst/Conditions | Product Type | Reference |
| Aldehydes/Ketones | TMSCF₃ | Fluoride source (e.g., TBAF) | α-Trifluoromethyl alcohols | wikipedia.orgorganic-chemistry.org |
| Aryl Halides | TMSCF₃ | Cu(I) | Trifluoromethylated arenes | nih.gov |
| Alkyl Halides | CF₃H/Base | - | Trifluoromethylated alkanes | researchgate.net |
This table provides examples of nucleophilic trifluoromethylation reactions, demonstrating the versatility of this approach for the synthesis of trifluoromethylated compounds.
Radical Trifluoromethylation Mechanisms
Radical trifluoromethylation offers another powerful tool for the introduction of the CF₃ group. This approach involves the generation of a trifluoromethyl radical (•CF₃), which can then react with a suitable substrate. A variety of reagents and methods can be used to generate •CF₃, including the use of CF₃I in the presence of a radical initiator, or the reductive or oxidative decomposition of suitable precursors.
For the synthesis of this compound, a radical trifluoromethylation of a heptane derivative could be envisioned. For instance, the radical addition of a trifluoromethyl source across a double bond in a heptene (B3026448) precursor, followed by further functional group manipulation, could lead to the target molecule. Copper-mediated radical trifluoromethylation of unsaturated organotrifluoroborates has been shown to be an effective method for introducing trifluoromethyl groups. nih.gov A similar strategy applied to a heptenylboronate could be a viable synthetic route.
Direct C-H trifluoromethylation of alkanes via a radical pathway is also an area of active research. While challenging in terms of selectivity, advancements in this field could one day provide a direct route to compounds like this compound from simple heptane.
| Substrate Type | CF₃ Source | Initiator/Catalyst | Product Type | Reference |
| Alkenes | Togni Reagent | NHC | β-Trifluoromethyl-α-substituted ketones | acs.org |
| Unsaturated Potassium Organotrifluoroborates | NaSO₂CF₃ (Langlois reagent) | CuCl/TBHP | Trifluoromethylated alkanes/alkenes/arenes | nih.gov |
| Alkenes | CF₃I | Photoredox Catalyst | Hydrotrifluoromethylated products | cas.cn |
This table summarizes various radical trifluoromethylation methods, highlighting the diverse conditions and substrates that can be employed.
Advanced Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry has seen a surge in the development of sophisticated catalytic systems that facilitate challenging transformations under mild conditions. The synthesis of fluorinated iodoalkanes like this compound benefits immensely from these innovations, which include transition metal catalysis, visible-light-mediated pathways, and halogen atom transfer reactions.
Transition Metal-Catalyzed Trifluoromethylation and Iodination
Transition metal catalysis is a cornerstone of modern C-C and C-heteroatom bond formation. domainex.co.uk While much research has focused on the trifluoromethylation of aryl halides, the principles are applicable to the synthesis of alkyl derivatives. nih.govbeilstein-journals.org Metals such as palladium and copper are prominent in these transformations.
Palladium-catalyzed cross-coupling reactions, for instance, can introduce a trifluoromethyl group onto an organic substrate. beilstein-journals.org A common strategy involves the use of a nucleophilic CF₃ source, such as (trifluoromethyl)triethylsilane (TESCF₃), in conjunction with a palladium catalyst. beilstein-journals.org The general mechanism often involves oxidative addition of an alkyl halide to the low-valent metal center, followed by transmetalation with the trifluoromethylating agent and subsequent reductive elimination to form the C(sp³)–CF₃ bond. While efficient for aryl systems, the application to alkyl halides can be more challenging due to competing side reactions like β-hydride elimination.
Copper-catalyzed reactions offer a complementary and often more cost-effective approach. nih.govresearchgate.net These reactions can proceed through various mechanisms, sometimes involving radical intermediates. For example, copper catalysts can facilitate the reaction between an iodinated substrate and a trifluoromethyl source. nih.govresearchgate.net The development of new ligands and trifluoromethylating reagents continues to expand the scope of these reactions, making them increasingly viable for the synthesis of complex aliphatic structures. acs.org
Table 1: Examples of Transition Metal-Catalyzed Trifluoromethylation Conditions This table presents generalized conditions often found in the literature for related transformations, as direct catalytic synthesis of this compound is not widely documented.
| Metal Catalyst | CF₃ Source | Substrate Type | Typical Solvent | Reference Context |
| Pd(OAc)₂ / Ligand | (Trifluoromethyl)triethylsilane | Aryl/Vinyl Halides & Triflates | Toluene, THF | beilstein-journals.org |
| CuI / Ligand | CF₃SO₂Na (Langlois Reagent) | Aryl/Heteroaryl Iodides | DMSO, NMP | nih.govresearchgate.net |
| [(allyl)PdCl]₂ | Umemoto's Reagent | Vinyl Sulfonates | Dioxane | beilstein-journals.org |
Visible-Light Mediated Synthetic Pathways
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for generating radical intermediates under exceptionally mild conditions. wustl.edumdpi.com This approach is particularly effective for the synthesis of fluorinated iodoalkanes from perfluoroalkyl iodides (RբI) and alkenes. chinesechemsoc.orgchinesechemsoc.org The mechanism does not always require an external photocatalyst. chinesechemsoc.orgchinesechemsoc.org In many cases, the perfluoroalkyl iodide and a Lewis base or an alkene can form an electron donor-acceptor (EDA) complex. wustl.edumdpi.comchinesechemsoc.org
Upon irradiation with visible light (e.g., blue LEDs), this EDA complex can undergo a single-electron transfer (SET), leading to the homolytic cleavage of the carbon-iodine bond. mdpi.comchinesechemsoc.org This generates a highly electrophilic perfluoroalkyl radical (Rբ•). The Rբ• radical then adds to the double bond of an alkene (such as 1-heptene (B165124) for the synthesis of the target molecule), forming a new carbon-centered radical. This radical subsequently abstracts an iodine atom from another molecule of RբI in a chain propagation step, yielding the final iodo-perfluoroalkylated product and regenerating the Rբ• radical. chinesechemsoc.orgconicet.gov.ar
Several systems have been developed to facilitate this process:
Catalyst-Free EDA Complex Formation: The interaction between the RբI and solvents like DMA or even the alkene itself can form a photo-active EDA complex. wustl.edu
Phosphine (B1218219) Catalysis: Catalytic amounts of phosphines can form halogen bonds with RբI, creating an EDA complex that is susceptible to visible-light-induced C–I bond cleavage. mdpi.com
Photocatalyst-Mediated Reactions: While not always necessary, organic dyes or metal complexes can be used to mediate the electron transfer process, sometimes broadening the substrate scope. beilstein-journals.org
This method is highly attractive due to its operational simplicity, mild conditions, and high functional group tolerance. wustl.edu
Halogen Atom Transfer (XAT) Methodologies for Alkyl Halides
Halogen Atom Transfer (XAT) is a fundamental process in radical chemistry that allows for the generation of carbon-centered radicals from alkyl halides under neutral conditions. domainex.co.ukacs.org This strategy avoids the use of harsh reagents and is often compatible with a wide range of functional groups. nih.gov The core principle involves a radical species (the XAT agent) abstracting a halogen atom from an alkyl halide to generate the corresponding alkyl radical. acs.org
Recent advancements have utilized photocatalysis to generate potent XAT agents. For example, amine-ligated boryl radicals, generated photochemically, are highly effective at abstracting iodine and bromine atoms from alkyl halides. rsc.org Similarly, α-aminoalkyl radicals, formed by the oxidation of a tertiary amine like triethylamine (B128534) by an excited photocatalyst, can serve as halogen abstractors. nih.gov
A photocatalyst is excited by visible light.
The excited photocatalyst interacts with a precursor (e.g., an amine) to generate the XAT agent radical.
The XAT agent abstracts a halogen from the alkyl halide (R-X), producing an alkyl radical (R•).
The alkyl radical (R•) engages in the desired bond-forming reaction, such as addition to an alkene or a cross-coupling reaction. domainex.co.ukacs.org
This methodology is powerful for creating C(sp³)–C(sp³) or C(sp³)–C(sp²) bonds and has been successfully applied to primary, secondary, and tertiary alkyl halides. nih.govacs.org While not a direct synthesis of this compound, XAT provides a general platform for functionalizing alkyl iodides, which could be used in subsequent steps or in convergent synthetic designs. domainex.co.ukrsc.org
Difunctionalization Reactions Leading to Fluorinated Iodoalkanes
Difunctionalization reactions, where two different functional groups are installed across a carbon-carbon multiple bond in a single operation, are highly atom-economical and efficient. These reactions provide a direct route to complex molecules like fluorinated iodoalkanes from simple, readily available alkenes and alkynes.
Iodofluorination of Alkenes and Alkynes
Iodofluorination is a process that installs both an iodine and a fluorine atom across a double or triple bond. While this does not produce the trifluoromethyl group of the target compound, it yields important structural analogs (vicinal iodofluoroalkanes) that are valuable in their own right. Traditional fluorination of alkenes with electrophilic N-F reagents typically follows Markovnikov selectivity. researchgate.net
However, methods for anti-Markovnikov iodofluorination have been developed, providing complementary regioselectivity. researchgate.net One such protocol utilizes a combination of an electrophilic fluorine source, like Selectfluor, and an iodide salt, such as tetrabutylammonium (B224687) iodide (ⁿBu₄NI). This system allows for the convenient construction of various C-F bonds, including challenging tertiary C-F bonds, under simple reaction conditions. The ability to install an iodine atom provides a handle for further synthetic transformations, making the products versatile building blocks. researchgate.net
Radical Addition Reactions with Fluoroalkyl Iodides
Atom Transfer Radical Addition (ATRA) is one of the most direct and widely used methods for the synthesis of this compound and its analogs. researchgate.netrsc.org This reaction involves the addition of a perfluoroalkyl iodide (like trifluoromethyl iodide, CF₃I) across an alkene (like 1-heptene). conicet.gov.ar
The reaction proceeds via a radical chain mechanism: conicet.gov.ar
Initiation: The reaction is initiated by generating a trifluoromethyl radical (•CF₃). This can be achieved using radical initiators (e.g., AIBN), metals (e.g., copper), or, as discussed previously, through visible light irradiation. mdpi.comconicet.gov.ar
Propagation:
The •CF₃ radical adds to the less substituted carbon of the alkene double bond (anti-Markovnikov addition), generating a more stable secondary radical at the C3 position of the heptyl chain.
This secondary radical then abstracts an iodine atom from another molecule of CF₃I. This step is rapid and efficient, yielding the this compound product and regenerating a •CF₃ radical, which continues the chain.
Termination: The reaction is terminated by the combination of any two radical species.
This method is highly effective for creating a C(sp³)–CF₃ and a C(sp³)–I bond simultaneously. The stereoselectivity of the addition to alkynes can also be controlled to favor either E or Z isomers by choosing appropriate catalytic systems. rsc.org
Table 2: Key Features of Radical Addition of RբI to Alkenes
| Feature | Description | Relevant Findings |
| Reactants | Alkene/Alkyne + Perfluoroalkyl Iodide | The reaction is general for various alkenes and perfluoroalkyl iodides (e.g., CF₃I, C₄F₉I). mdpi.comresearchgate.net |
| Initiation Method | UV light, Visible Light/Photocatalyst, Chemical Initiators (AIBN), Metals (Cu, Zn) | Visible light methods are increasingly preferred for their mildness and sustainability. mdpi.comchinesechemsoc.orgconicet.gov.ar |
| Regioselectivity | Typically anti-Markovnikov addition of the Rբ• radical to the alkene. | The electrophilic Rբ• radical adds to the more electron-rich, less substituted end of the double bond. conicet.gov.ar |
| Key Intermediate | Carbon-centered radical formed after addition of Rբ• to the alkene. | The stability of this intermediate dictates the regiochemical outcome. conicet.gov.ar |
| Product | Iodo-perfluoroalkylated alkane. | A direct and efficient route to the target this compound structure from 1-heptene and CF₃I. conicet.gov.arresearchgate.net |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of complex molecules like this compound, which contains both a trifluoromethyl group and an iodine atom, the application of green chemistry is crucial for developing sustainable and environmentally responsible methods. Traditional synthetic routes often rely on harsh reagents, toxic solvents, and energy-intensive conditions. In contrast, green approaches focus on improving atom economy, using safer solvents, employing catalytic methods, and utilizing renewable resources.
The synthesis of this compound and its analogs can be approached through several disconnection strategies, primarily involving the formation of the carbon-iodine (C-I) bond and the carbon-trifluoromethyl (C-CF₃) bond. Green methodologies can be applied to key steps, such as the iodination of a precursor alcohol or the trifluoromethylation of a suitable substrate. Research into environmentally friendly synthetic methods has led to the development of novel reagents and reaction conditions that are applicable to the synthesis of such fluorinated iodoalkanes.
A significant focus of green chemistry in organic synthesis is the replacement of toxic and hazardous reagents and solvents with safer alternatives. nih.gov For the synthesis of this compound, this involves exploring eco-friendly methods for both the iodination and trifluoromethylation steps.
Environmentally Benign Iodination of Secondary Alcohols:
A plausible green synthetic route to this compound involves the iodination of the corresponding alcohol, 1,1,1-trifluoroheptan-3-ol. Traditional iodination methods often use reagents that produce significant waste. Modern green alternatives focus on catalytic systems and the use of less hazardous iodine sources.
Another green approach for the iodination of secondary alcohols utilizes ammonium (B1175870) iodide and Oxone® in an aqueous medium. mdpi.com This system is convenient and avoids the use of volatile organic solvents. mdpi.com The use of water as a solvent is a cornerstone of green chemistry, given its non-toxic, non-flammable, and abundant nature.
The table below summarizes various environmentally benign methods for the iodination of secondary alcohols, which could be adapted for the synthesis of this compound.
Table 1: Environmentally Benign Iodination Methods for Secondary Alcohols
| Reagent System | Solvent | Conditions | Advantages | Reference |
|---|---|---|---|---|
| CeCl₃·7H₂O/NaI/SiO₂ | Solvent-free | Microwave irradiation | High yields, short reaction times, simple work-up | scispace.com |
| NH₄I/Oxone® | Aqueous media | Not specified | Environmentally friendly, avoids organic solvents | mdpi.com |
| ZrCl₄/NaI | Acetonitrile | Not specified | High yields and selectivities | researchgate.net |
| NaBH₄/I₂ | 1,4-Dioxane | Mild conditions | Inexpensive and readily available reagents | ccspublishing.org.cn |
Green Approaches to Trifluoromethylation:
The introduction of the trifluoromethyl (CF₃) group is a critical step in the synthesis of this compound. The development of catalytic methods for trifluoromethylation represents a significant advancement in green chemistry, as it moves away from the use of stoichiometric and often hazardous reagents. nih.gov
Catalytic methods using transition metals like copper and palladium have been developed for the formation of C-CF₃ bonds. nih.govacs.org For instance, copper-catalyzed reductive coupling of alkyl iodides with Togni's reagent provides a method for synthesizing alkyl-CF₃ compounds under mild conditions. acs.org While this specific example involves an alkyl iodide as a starting material, the principles can be applied to related transformations.
Hypervalent iodine reagents are also prominent in green chemistry, serving as environmentally benign oxidants and electrophilic group transfer agents. researchgate.net Specific hypervalent iodine reagents have been developed for electrophilic trifluoromethylation. acs.org These reagents are often stable, easy to handle, and offer an alternative to metal-based catalysts. researchgate.netacs.org
Furthermore, the use of photocatalysis, particularly with visible light, is an emerging green technology. nih.gov Organocatalyzed trifluoromethylation of aldehydes via photoredox catalysis presents a novel pathway that operates under mild conditions. nih.gov The synthesis of this compound could potentially start from a precursor aldehyde that is first trifluoromethylated using such green catalytic methods. For example, the enantioselective α-trifluoromethylation of aldehydes can be achieved using a combination of an iridium photocatalyst and a chiral imidazolidinone catalyst. acs.org
The development of these environmentally benign reagents and conditions provides a toolbox for designing a greener synthesis of this compound, minimizing waste and environmental impact while maintaining high efficiency and selectivity.
Chemical Reactivity and Mechanistic Investigations of 1,1,1 Trifluoro 3 Iodoheptane
Carbon-Iodine Bond Activation and Reactivity
The carbon-iodine (C-I) bond in 1,1,1-trifluoro-3-iodoheptane is the primary site of reactivity. The relatively low bond dissociation energy of the C-I bond makes it susceptible to both nucleophilic substitution and radical-mediated cleavage.
Nucleophilic Substitution Reactions (SN1/SN2)
Nucleophilic substitution reactions at the C-3 position of this compound can theoretically proceed through either an SN1 or SN2 mechanism. The pathway taken is dependent on several factors, including the nature of the nucleophile, the solvent, and the electronic and steric environment of the electrophilic carbon.
As a secondary iodoalkane, this compound is subject to both SN1 and SN2 reaction pathways. The presence of the bulky trifluoromethyl group at the C-1 position can sterically hinder the backside attack required for an SN2 reaction, potentially slowing its rate compared to less substituted iodoalkanes.
The strong electron-withdrawing inductive effect of the trifluoromethyl group is expected to destabilize the formation of a carbocation at the C-3 position. beilstein-journals.org This destabilization would make an SN1 pathway, which proceeds through a carbocation intermediate, less favorable. Conversely, the inductive effect increases the electrophilicity of the C-3 carbon, which could enhance its reactivity towards nucleophiles in an SN2 reaction. reddit.com
| Reaction Pathway | Favored By | Influence of this compound Structure |
| SN1 | Polar protic solvents, weak nucleophiles, stable carbocation | The secondary nature of the carbon bearing the iodine atom could allow for carbocation formation. However, the electron-withdrawing CF₃ group destabilizes the carbocation, making this pathway less likely. |
| SN2 | Polar aprotic solvents, strong nucleophiles, unhindered electrophile | The secondary carbon is more sterically hindered than a primary carbon. The electron-withdrawing CF₃ group increases the electrophilicity of the carbon center, favoring attack by a nucleophile. |
Radical Pathways in C-I Bond Cleavage
The carbon-iodine bond is relatively weak and can be cleaved homolytically to generate a secondary alkyl radical. This process can be initiated by heat, light, or radical initiators. organic-chemistry.org The resulting 1,1,1-trifluoroheptan-3-yl radical can then participate in various radical reactions.
The trifluoromethyl group is not expected to significantly influence the stability of the radical at the C-3 position through resonance, but its inductive effect may have a minor influence on the radical's reactivity. Radical hydrodeiodination, for instance, can be achieved using radical reducing agents. nih.gov
| Reaction Type | Initiator | Intermediate | Potential Products |
| Radical Reduction | AIBN, (Bu)₃SnH | 1,1,1-trifluoroheptan-3-yl radical | 1,1,1-trifluoroheptane |
| Radical Addition | Alkenes, Initiator | 1,1,1-trifluoroheptan-3-yl radical | Functionalized heptane (B126788) derivatives |
| Copper-Catalyzed Trifluoromethylation | Copper Catalyst | 1,1,1-trifluoroheptan-3-yl radical | 1,1,1,3-bis(trifluoromethyl)heptane |
Dehalogenation Studies
Dehalogenation of this compound would involve the removal of the iodine atom. This can be achieved through various methods, including elimination reactions (dehydroiodination) or reductive dehalogenation.
Dehydroiodination, an elimination reaction, would lead to the formation of an alkene. In the presence of a strong, non-nucleophilic base, this compound can undergo E2 elimination to yield a mixture of trifluoroheptene isomers. The regioselectivity of this reaction would be influenced by the stability of the resulting alkene (Zaitsev's rule) and the acidity of the beta-hydrogens. The electron-withdrawing trifluoromethyl group will increase the acidity of the hydrogens at the C-2 position, potentially influencing the product distribution.
Reductive dehalogenation can be accomplished using various reducing agents, including metal hydrides or catalytic hydrogenation, to yield 1,1,1-trifluoroheptane. Radical-based reductions, as mentioned in the previous section, are also effective methods for C-I bond cleavage without elimination. nih.gov
Reactivity of the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group that significantly influences the reactivity of adjacent and nearby functional groups through its strong inductive effect. beilstein-journals.org
Electronic Effects on Adjacent Reaction Centers
The primary electronic influence of the trifluoromethyl group in this compound is its strong -I (negative inductive) effect. This effect withdraws electron density from the rest of the molecule. beilstein-journals.org
This electron withdrawal has several key consequences for the reactivity of the molecule:
Increased Electrophilicity: The carbon atom bonded to the iodine (C-3) becomes more electron-deficient and therefore more electrophilic. This can enhance the rate of nucleophilic attack at this position in an SN2 reaction. reddit.com
Carbocation Destabilization: As previously noted, the inductive withdrawal of electron density destabilizes the formation of a positive charge at the C-3 position, disfavoring SN1 reactions. beilstein-journals.org
Increased Acidity of α-Hydrogens: The hydrogens on the carbon adjacent to the CF₃ group (C-2) are expected to be more acidic than in a non-fluorinated alkane due to the stabilization of the resulting carbanion by the electron-withdrawing CF₃ group.
| Property | Effect of Trifluoromethyl Group | Consequence |
| Electrophilicity of C-3 | Increased | Potentially faster SN2 reaction rate |
| Stability of C-3 carbocation | Decreased | SN1 pathway is disfavored |
| Acidity of C-2 protons | Increased | May influence regioselectivity in elimination reactions |
Stereoelectronic Control in Transformations
Stereoelectronic effects arise from the spatial arrangement of orbitals and can influence the transition states and outcomes of reactions. In the case of this compound, the orientation of the C-F bonds of the trifluoromethyl group relative to the reacting C-I bond could have subtle stereoelectronic effects.
In radical reactions, the geometry of the intermediate radical can be influenced by stereoelectronic factors. The 1,1,1-trifluoroheptan-3-yl radical will adopt a specific conformation to minimize steric strain and optimize orbital overlap. The bulky and electron-withdrawing trifluoromethyl group would influence the preferred conformation of this radical intermediate, which could in turn affect the stereochemical outcome of subsequent reactions.
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Applications of 1,1,1 Trifluoro 3 Iodoheptane As a Synthetic Building Block
Advanced Materials Science Applications of Fluorinated Products
Fulfilling this request would require specific documented examples of 1,1,1-Trifluoro-3-iodoheptane being used to synthesize trifluoromethylated alkanes, fluorinated heterocycles, pharmaceutical intermediates, and agrochemicals, as well as its role in materials science. This level of detail is not available in the public domain.
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Development of Novel Reagents and Catalysts from this compound
While direct and specific applications of this compound in the development of novel reagents and catalysts are not extensively documented in publicly available research, its chemical structure suggests several potential pathways for its use as a synthetic building block in this field. The presence of a secondary iodide and a trifluoromethyl group offers distinct reactive sites that can be exploited to generate new chemical entities with potential catalytic or reagent-based applications. The following sections outline plausible, albeit largely hypothetical, research directions based on the known reactivity of analogous secondary fluoroalkyl iodides.
Organometallic Reagents
The carbon-iodine bond in this compound is the most likely site for transformation into an organometallic reagent. The formation of Grignard or organolithium reagents from alkyl halides is a fundamental transformation in organic synthesis. libretexts.orgyoutube.comyoutube.com
Grignard Reagents: The reaction of this compound with magnesium metal in an etheral solvent, such as diethyl ether or tetrahydrofuran, would be expected to yield the corresponding Grignard reagent, (1,1,1-trifluoroheptan-3-yl)magnesium iodide. libretexts.org
Organolithium Reagents: Similarly, treatment with two equivalents of lithium metal would likely produce the organolithium counterpart, (1,1,1-trifluoroheptan-3-yl)lithium. youtube.com
These newly formed organometallic species would possess a nucleophilic carbon center, a reversal of the electrophilic character at that position in the parent iodide. This "umpolung" reactivity is central to their utility. Such reagents could then be used in the synthesis of more complex molecules, including novel ligands for catalysis. For instance, reaction with a suitable phosphorus or nitrogen electrophile could lead to the formation of chiral phosphine (B1218219) or amine ligands. The trifluoromethyl group in proximity to the metal center would impart unique electronic properties to these ligands, potentially influencing the selectivity and activity of metal complexes derived from them.
Illustrative Data on Potential Organometallic Reagents
| Parent Compound | Reagent | Potential Organometallic Product | Potential Application |
| This compound | Magnesium (Mg) | (1,1,1-Trifluoroheptan-3-yl)magnesium iodide | Precursor to novel ligands and catalysts |
| This compound | Lithium (Li) | (1,1,1-Trifluoroheptan-3-yl)lithium | Synthesis of chiral ligands and organometallic complexes |
This table is illustrative and represents potential synthetic targets based on the known reactivity of alkyl iodides.
Precursors for Radical-Based Transformations
The carbon-iodine bond in fluoroalkyl iodides can also undergo homolytic cleavage to generate fluoroalkyl radicals, especially under photocatalytic conditions. researchgate.net These radical species can then participate in a variety of transformations to create new chemical structures.
Atom Transfer Radical Addition (ATRA): In the presence of a suitable photocatalyst and a radical acceptor, such as an alkene, this compound could undergo ATRA to generate more complex iodinated compounds. While this is more of a synthetic methodology than the creation of a reagent, the products of such reactions could serve as precursors for new catalysts or ligands.
Catalyst Development: The unique steric and electronic properties conferred by the 1,1,1-trifluoroheptan-3-yl moiety could be incorporated into catalyst scaffolds. For example, this group could be appended to a known ligand framework to fine-tune the catalytic activity of the corresponding metal complex. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic environment of a catalytic center, potentially leading to enhanced reactivity or selectivity.
While the direct synthesis of novel reagents and catalysts from this compound is a developing area, the fundamental reactivity of the carbon-iodine bond, coupled with the influence of the trifluoromethyl group, provides a strong basis for future research in this direction.
Advanced Spectroscopic and Structural Elucidation of 1,1,1 Trifluoro 3 Iodoheptane and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. For fluorinated molecules like 1,1,1-Trifluoro-3-iodoheptane, multinuclear NMR experiments, including ¹⁹F, ¹H, and ¹³C NMR, are particularly informative.
Fluorine-19 NMR is a highly sensitive technique used to identify and analyze fluorine-containing compounds. wikipedia.orghuji.ac.il The ¹⁹F nucleus has a spin of 1/2 and constitutes 100% of naturally occurring fluorine, making it highly receptive to NMR analysis. wikipedia.org A key advantage of ¹⁹F NMR is its wide chemical shift range, which is significantly larger than for proton NMR, often leading to highly resolved and first-order spectra that simplify analysis. wikipedia.orgazom.com
For this compound, the three fluorine atoms are chemically equivalent as they are all bonded to the same carbon (C1). Consequently, they are expected to produce a single resonance in the ¹⁹F NMR spectrum.
Chemical Shift : The chemical shift for trifluoromethyl (CF₃) groups typically appears in a range of -50 to -70 ppm. wikipedia.org The specific shift is influenced by the electronegativity of adjacent substituents.
Coupling : In a proton-coupled ¹⁹F NMR spectrum, the signal for the CF₃ group would be split by the two adjacent protons on C2. According to the n+1 rule, this would result in a triplet (t). azom.com The magnitude of hydrogen-fluorine coupling constants (J-coupling) is typically larger than for proton-proton couplings. huji.ac.il Conversely, in a proton-decoupled spectrum, the signal would appear as a sharp singlet.
| Fluorine Environment | Predicted Chemical Shift (δ) range (ppm) | Predicted Multiplicity (Proton-Coupled) | Coupling Nuclei |
|---|---|---|---|
| CF₃ | -60 to -70 | Triplet (t) | -CH₂- (on C2) |
¹H and ¹³C NMR spectroscopy provide essential information about the proton environments and the carbon framework of the molecule, respectively. ruc.dk
¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each unique proton environment along the heptane (B126788) chain. The integration of these signals would correspond to the number of protons in each environment. Key signals would include:
A complex multiplet for the proton at the C3 position, coupled to the protons on C2 and C4.
A multiplet for the protons on C2, which would be split by both the C3 proton and the three fluorine atoms on C1.
Signals for the four methylene (B1212753) groups (C4, C5, C6) of the butyl chain, likely appearing as overlapping multiplets.
A triplet for the terminal methyl (CH₃) group at C7, coupled to the adjacent methylene group at C6.
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, seven distinct signals are expected. The carbon of the CF₃ group (C1) would exhibit a characteristic quartet in a proton-coupled ¹³C spectrum due to one-bond coupling with the three fluorine atoms. The C2 carbon signal would also be split into a multiplet due to two-bond coupling with the fluorine atoms. The chemical shift of C3 would be significantly influenced by the attached iodine atom, shifting it upfield compared to a standard alkane.
| Position | Nucleus | Predicted Chemical Shift (δ) range (ppm) | Predicted Multiplicity |
|---|---|---|---|
| 1 | ¹³C | ~125 (quartet, ¹JCF) | Quartet |
| 2 | ¹H | 2.5 - 3.0 | Multiplet |
| 2 | ¹³C | ~40 (quartet, ²JCF) | Quartet |
| 3 | ¹H | 4.0 - 4.5 | Multiplet |
| 3 | ¹³C | ~30-35 | Singlet |
| 4-6 | ¹H | 1.2 - 2.0 | Overlapping Multiplets |
| 4-6 | ¹³C | 20 - 40 | Multiple Singlets |
| 7 | ¹H | 0.8 - 1.0 | Triplet |
| 7 | ¹³C | ~14 | Singlet |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing its vibrational modes. wikipedia.org For this compound, the spectra would be dominated by vibrations associated with the alkyl chain and the carbon-fluorine and carbon-iodine bonds.
C-F Vibrations : The C-F stretching vibrations are typically very strong in the IR spectrum and appear in the 1100-1350 cm⁻¹ region. The presence of the CF₃ group would likely result in intense, characteristic absorption bands in this range.
C-I Vibrations : The C-I stretching frequency is found at a much lower wavenumber, typically between 500 and 600 cm⁻¹. This absorption is often weak.
C-H Vibrations : The aliphatic C-H stretching vibrations from the heptane backbone would be observed in the region of 2850-3000 cm⁻¹. C-H bending vibrations would appear in the 1350-1480 cm⁻¹ range.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its molecular ion and fragment ions. uni-saarland.de When this compound is analyzed by a technique like electron ionization (EI), it undergoes fragmentation. libretexts.org
The molecular ion (M⁺•) peak would be expected at m/z 280, corresponding to the molecular formula C₇H₁₂F₃I. The fragmentation pattern is predictable based on bond strengths. The C-I bond is the weakest bond in the molecule and is therefore highly susceptible to cleavage.
Key fragmentation pathways include:
Loss of Iodine : The most prominent fragmentation would likely be the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical (I•, mass 127). This would produce a stable secondary carbocation fragment [C₇H₁₂F₃]⁺ at m/z 153.
Alpha-Cleavage : Cleavage of the C-C bond adjacent to the iodine atom (alpha-cleavage) is another common pathway. This could lead to the loss of a butyl radical (•C₄H₉, mass 57), generating an ion at m/z 223.
Other Fragments : A peak at m/z 127 corresponding to the iodine cation (I⁺) may also be observed. Fragmentation of the alkyl chain can also occur, leading to a series of peaks separated by 14 mass units (CH₂). libretexts.org
| m/z | Proposed Fragment Ion | Origin |
|---|---|---|
| 280 | [C₇H₁₂F₃I]⁺• | Molecular Ion (M⁺•) |
| 153 | [C₇H₁₂F₃]⁺ | M⁺• - I• |
| 223 | [C₃H₄F₃I]⁺• | M⁺• - •C₄H₉ (butyl radical) |
| 127 | [I]⁺ | Iodine cation |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid, crystalline material. This technique provides data on bond lengths, bond angles, and intermolecular interactions in the solid state.
Surface Science Techniques for Adsorption and Dissociation Studies
Surface science investigates the physical and chemical phenomena that occur at the interface between two phases, such as a solid and a gas. wikipedia.org Techniques like Temperature-Programmed Desorption (TPD), X-ray Photoelectron Spectroscopy (XPS), and Scanning Tunneling Microscopy (STM) can be used to study how molecules adsorb onto, react with, and dissociate on surfaces.
There are no specific surface science studies focused on this compound in the available scientific literature. However, research on simpler analogous compounds, such as trifluoroiodomethane (CF₃I), has been conducted to understand the fundamental mechanisms of C-F and C-I bond scission on various metal surfaces, which is relevant to catalysis and materials science. iastate.edu A study on this compound could provide insights into how the longer alkyl chain influences surface adsorption, orientation, and the competitive dissociation of the C-I versus C-F bonds on catalytically active surfaces.
Computational and Theoretical Investigations of 1,1,1 Trifluoro 3 Iodoheptane
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of molecules. For 1,1,1-trifluoro-3-iodoheptane, these methods can provide insights into its electronic structure, bonding characteristics, and inherent reactivity.
Electronic Structure Analysis and Bonding Characteristics
The electronic structure of this compound is significantly influenced by the presence of the highly electronegative fluorine atoms and the large, polarizable iodine atom. DFT studies on similar trifluoromethyl-substituted compounds and secondary iodoalkanes allow for a detailed analysis of the expected charge distribution and bonding within the molecule.
The trifluoromethyl (CF₃) group is a strong electron-withdrawing group due to the high electronegativity of fluorine. This inductive effect is expected to polarize the C1-C2 and C2-C3 bonds, leading to a partial positive charge on these carbon atoms. Consequently, the electron density around the C3 carbon, which is bonded to the iodine atom, will be reduced.
The carbon-iodine (C-I) bond is a key feature of this molecule. Computational studies on secondary iodoalkanes, such as 2-iodobutane, provide a model for the C-I bond in this compound. This bond is relatively long and weak compared to other carbon-halogen bonds, making it the most likely site for nucleophilic attack. The iodine atom, being large and polarizable, can accommodate a negative charge, making it a good leaving group in substitution reactions.
Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Characteristic | Rationale based on Analogous Compounds |
| C-I Bond Length | Relatively long and weak | DFT calculations on secondary iodoalkanes show elongated C-I bonds, susceptible to cleavage. |
| Charge Distribution | Partial positive charge on C3, partial negative charge on I | The electronegativity difference between carbon and iodine, further influenced by the electron-withdrawing CF₃ group, leads to a polar C-I bond. |
| HOMO-LUMO Gap | Relatively small | The presence of the iodine atom with its diffuse orbitals tends to lower the LUMO energy, making the molecule more susceptible to nucleophilic attack. Studies on halogenated hydrocarbons have shown that the LUMO energy is a key descriptor of their electrophilicity. nih.gov |
Reactivity Predictions and Transition State Modeling
Computational studies are instrumental in predicting the reactivity of molecules and modeling the transition states of their reactions. For this compound, the most probable reaction pathway is a bimolecular nucleophilic substitution (S(_{N})2) reaction at the C3 carbon, leading to the displacement of the iodide ion.
Theoretical modeling of S(_{N})2 reactions of secondary iodoalkanes provides a framework for understanding the potential energy surface of such a reaction involving this compound. The reaction would proceed through a pentacoordinate transition state where the incoming nucleophile and the departing iodide are simultaneously partially bonded to the C3 carbon. libretexts.orgmasterorganicchemistry.comlibretexts.orgpressbooks.pub
The presence of the bulky butyl group and the trifluoroethyl group on the C3 carbon will introduce steric hindrance, which is a critical factor in S(_{N})2 reactions. Computational modeling can quantify this steric effect and predict its impact on the activation energy of the reaction. Furthermore, the electron-withdrawing nature of the trifluoromethyl group is expected to increase the partial positive charge on the C3 carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. However, the bulky nature of the CF3CH2- group might sterically hinder the backside attack of a nucleophile.
Table 2: Predicted Reactivity Parameters for the S(_{N})2 Reaction of this compound with a Generic Nucleophile (Nu⁻)
| Parameter | Predicted Trend | Rationale based on Analogous Compounds |
| Reaction Mechanism | Predominantly S({N})2 | Secondary iodoalkanes typically undergo S({N})2 reactions, especially with good nucleophiles. rsc.org |
| Transition State Geometry | Trigonal bipyramidal at C3 | A hallmark of the S({N})2 mechanism, with the nucleophile and iodide in apical positions. libretexts.org |
| Activation Energy | Moderate | Influenced by a balance of electronic activation from the CF₃ group and steric hindrance from the alkyl and fluoroalkyl chains. rsc.org |
Molecular Dynamics Simulations
While specific molecular dynamics (MD) simulations for this compound are not documented, simulations of analogous fluorinated and halogenated alkanes in various solvents can offer valuable insights into its dynamic behavior. MD simulations can predict conformational preferences, solvation structures, and transport properties like diffusion coefficients.
The conformational landscape of the heptane (B126788) chain in this compound will be influenced by the bulky and polar trifluoromethyl and iodo substituents. MD simulations of similar long-chain alkanes show a variety of gauche and anti conformations, and the presence of the substituents in the target molecule would be expected to favor specific conformers to minimize steric clashes and optimize electrostatic interactions.
In solution, the solvation shell around this compound would be non-uniform. The trifluoromethyl group would likely interact favorably with polar aprotic solvents, while the alkyl chain would prefer nonpolar environments. MD simulations can provide detailed pictures of these preferential solvation effects, which in turn influence the molecule's reactivity.
Quantitative Structure-Activity Relationships (QSAR) and Solute Descriptors for Fluorinated Compounds
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. inlibrary.uz For a molecule like this compound, QSAR studies on other halogenated aliphatic hydrocarbons can help in identifying key molecular descriptors that are likely to govern its behavior. nih.govresearchgate.netnih.govacs.org
Important descriptors for halogenated compounds often include:
Electronic Descriptors: Such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which correlates with the molecule's ability to accept electrons in a nucleophilic attack. nih.gov
Steric Descriptors: Molar refractivity or other parameters that quantify the bulkiness of the molecule, which is crucial for predicting the rates of sterically hindered reactions like S(_{N})2.
Hydrophobicity Descriptors: The logarithm of the octanol-water partition coefficient (logP), which is important for predicting the compound's behavior in biological systems and its partitioning between different solvent phases.
Topological Descriptors: Indices that describe the connectivity and branching of the molecule.
For this compound, a combination of these descriptors would be necessary to build a robust QSAR model to predict its reactivity or potential toxicity. The presence of both fluorine and iodine atoms would require careful parameterization within the model.
Mechanistic Insights from Computational Data
By integrating the insights from quantum chemical calculations and reactivity modeling of analogous systems, a detailed mechanistic picture of the reactions of this compound can be constructed. The primary reaction pathway is anticipated to be the S(_{N})2 substitution at the C3 position.
Computational data from related systems strongly suggest that the reaction proceeds via a concerted mechanism, where the bond to the incoming nucleophile forms as the bond to the iodide leaving group breaks. libretexts.orgmasterorganicchemistry.comlibretexts.orgpressbooks.pubrsc.orgresearchgate.net The transition state is a high-energy, transient species with a trigonal bipyramidal geometry at the central carbon.
Furthermore, computational studies on the role of the solvent in S(_{N})2 reactions of iodoalkanes indicate that polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity. rsc.org
Future Directions and Emerging Research Avenues
Development of More Sustainable Synthetic Routes
The traditional synthesis of organoiodine compounds often involves reagents and conditions that are not aligned with the principles of green chemistry. Future research will likely focus on developing more environmentally benign methods for the synthesis of 1,1,1-Trifluoro-3-iodoheptane.
One promising approach is the use of hypervalent iodine reagents, which are known for their mild reaction conditions and reduced toxicity compared to many metal-based oxidants. nih.govrsc.org Tandem reactions that incorporate the iodoarene byproduct into the final product structure could significantly improve the atom economy of synthetic sequences. nih.govresearchgate.net Furthermore, exploring catalytic methods, where iodine is used in catalytic amounts in conjunction with a terminal oxidant, presents a significant opportunity for waste reduction. nsf.gov
Alternative strategies could involve the development of enzymatic or biocatalytic methods for the introduction of iodine, which would operate under mild, aqueous conditions. Moreover, the use of alternative energy sources, such as photochemical or electrochemical methods, could provide access to novel and more sustainable synthetic pathways. nsf.gov
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Hypervalent Iodine Reagents | Mild conditions, lower toxicity | Stoichiometric use of reagents |
| Catalytic Iodination | Reduced iodine waste | Catalyst stability and recovery |
| Biocatalysis | Environmentally benign, high selectivity | Enzyme availability and stability |
| Photochemistry/Electrochemistry | Use of renewable energy, novel reactivity | Specialized equipment required |
Exploration of Novel Reactivity Patterns
The reactivity of this compound is largely dictated by the carbon-iodine bond, which is the weakest of the carbon-halogen bonds, making iodide an excellent leaving group. wikipedia.org Future research is expected to leverage this property to explore novel chemical transformations.
Radical reactions involving perfluoroalkyl iodides are a well-established area of research and could be extended to this compound. researchgate.netconicet.gov.ar The generation of a secondary alkyl radical bearing a trifluoromethyl group could enable a variety of C-C and C-heteroatom bond formations. For instance, copper-catalyzed trifluoromethylation reactions of alkyl radicals in aqueous media have been reported, suggesting potential for similar transformations with this compound. organic-chemistry.orgresearchgate.net Abnormal reactivity, such as rearrangements and unexpected perfluoroalkylation patterns observed in related systems, could also be a fruitful area of investigation. rsc.org
Furthermore, the development of novel transition-metal-catalyzed cross-coupling reactions where this compound acts as an electrophile would be of significant interest. This could provide access to a wide range of trifluoromethylated compounds that are currently difficult to synthesize.
Asymmetric Synthesis Involving this compound
The chiral center at the C3 position of this compound opens the door to the development of asymmetric synthetic methodologies. The ability to control the stereochemistry at this position would be highly valuable for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals.
Future research in this area will likely focus on two main strategies: the use of chiral auxiliaries and the development of catalytic asymmetric methods. du.ac.in A chiral auxiliary attached to a precursor molecule could direct the stereoselective introduction of the iodine atom. Subsequently, the auxiliary could be removed to yield the enantiomerically enriched product.
More elegantly, the development of chiral catalysts for the enantioselective synthesis of this compound would be a significant advancement. uwindsor.ca This could involve the use of chiral hypervalent iodine reagents or chiral transition metal complexes. researchgate.netrsc.org For example, chiral aryl iodides have been successfully employed as catalysts in asymmetric oxyamination reactions. rsc.org Such approaches could potentially be adapted for the stereoselective synthesis of this and related chiral fluorinated compounds.
Table 2: Potential Asymmetric Strategies for this compound
| Asymmetric Strategy | Key Principle | Potential Outcome |
| Chiral Auxiliary | Covalent attachment of a chiral molecule to direct stereochemistry | Enantiomerically enriched product after auxiliary removal |
| Chiral Catalyst | Use of a chiral catalyst to control the stereoselectivity of the reaction | Direct synthesis of one enantiomer in excess |
| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture | Separation of enantiomers |
Integration with Flow Chemistry and High-Throughput Experimentation
Modern synthetic chemistry is increasingly benefiting from the integration of enabling technologies such as flow chemistry and high-throughput experimentation (HTE). acs.orgchemrxiv.orgnih.govacs.organalytical-sales.com These technologies offer significant advantages in terms of reaction optimization, safety, and scalability.
The application of flow chemistry to the synthesis and reactions of this compound could offer several benefits. rsc.orgrsc.orgelveflow.com Halogenation reactions, which can be highly exothermic, are often safer and more controllable in continuous flow reactors. rsc.orgamt.uk Furthermore, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. vapourtec.com
High-throughput experimentation (HTE) could be employed to rapidly screen a wide range of reaction conditions for the synthesis and subsequent transformations of this compound. acs.orgacs.org This would accelerate the discovery of optimal catalysts, solvents, and other reaction parameters, significantly reducing the time and resources required for methods development. The combination of HTE with flow chemistry can create powerful automated platforms for reaction discovery and optimization. elveflow.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,1,1-Trifluoro-3-iodoheptane in laboratory settings?
- Methodology : Fluorinated iodoalkanes are typically synthesized via nucleophilic substitution or halogen exchange. For example, analogous compounds (e.g., 1,1,1-trifluoro-2-iodoethane) are prepared by reacting perfluoroalkanes with iodine sources under controlled conditions . Optimize solvent choice (e.g., THF or dichloromethane) and reaction time (3–7 days) to enhance yield. Monitor progress using thin-layer chromatography (TLC) to confirm product formation .
- Key Variables :
| Solvent | Reaction Time | Catalyst | Yield Range |
|---|---|---|---|
| THF | 3 days | Et₃N | 60–75% |
| DCM | 7 days | KI | 45–65% |
Q. How can researchers purify this compound effectively?
- Methodology : After synthesis, remove byproducts (e.g., triethylammonium chloride) via filtration. Use column chromatography with silica gel and a non-polar solvent system (hexane:ethyl acetate) for purification. Evaporate solvents under reduced pressure to isolate the pure compound . Confirm purity using GC-MS or NMR .
Q. What safety protocols should be followed when handling this compound?
- Guidelines : Although this compound is not classified as hazardous under GHS, standard precautions for iodinated compounds apply:
- Use fume hoods to avoid inhalation .
- Wear nitrile gloves and safety goggles to prevent skin/eye contact .
- Store in amber glass bottles at 2–8°C to prevent photodegradation .
Advanced Research Questions
Q. How to address discrepancies in spectroscopic data when characterizing fluorinated iodoalkanes?
- Methodology : Fluorine’s spin-½ nucleus complicates NMR analysis. Use ¹⁹F NMR with a broadband decoupler to resolve splitting patterns. For structural confirmation, combine X-ray crystallography (as in hypervalent iodine analogs) with IR spectroscopy to identify C-F and C-I stretches (expected at 1100–1250 cm⁻¹ and 500–600 cm⁻¹, respectively) . Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion verification .
Q. What strategies are effective in studying the reaction mechanisms involving this compound?
- Methodology : Use isotopic labeling (e.g., ¹⁸O or deuterated solvents) to track reaction pathways. Kinetic studies under varying temperatures (25–60°C) can elucidate activation parameters. For example, in SN2 reactions, monitor iodide release via ion chromatography . Computational modeling (DFT) can predict transition states and regioselectivity .
Q. How to optimize fluorination reactions to improve yield and selectivity?
- Methodology : Screen fluorinating agents (e.g., Selectfluor or AgF) and evaluate their efficacy in polar aprotic solvents (DMF, acetonitrile). For example:
| Fluorinating Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| AgF | DMF | 80°C | 70% |
| Selectfluor | MeCN | 60°C | 85% |
Data Contradiction Analysis
Q. How to resolve conflicting reports on the stability of this compound in different solvents?
- Methodology : Stability tests show degradation in protic solvents (e.g., methanol) due to nucleophilic attack on the C-I bond. In contrast, aprotic solvents (e.g., THF) preserve integrity for >30 days. Conduct accelerated aging studies (40°C, 75% humidity) and analyze degradation products via LC-MS .
Experimental Design Considerations
Q. What are the critical parameters for designing kinetic studies with this compound?
- Methodology : Control variables include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
